3-Fluoro-5-nitropicolinonitrile
Description
3-Fluoro-5-nitropicolinonitrile (CAS: 1060804-39-8; alternative CAS: 573763-02-7, subject to source discrepancies) is a fluorinated nitropyridine derivative with the molecular formula C₆H₂FN₃O₂ and a molecular weight of 167.1 g/mol. Its structure features a cyano group at position 2, a nitro group at position 5, and a fluorine atom at position 3 on the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic scaffolds due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H2FN3O2 |
|---|---|
Molecular Weight |
167.10 g/mol |
IUPAC Name |
3-fluoro-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2FN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H |
InChI Key |
MRUJDELTTXSGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Key Findings :
- Fluorine’s high electronegativity enhances the electron-deficient nature of the pyridine ring compared to chlorine, making this compound more reactive in Suzuki-Miyaura couplings.
- Substitution at position 5 (5-Fluoro-3-nitropicolinonitrile) reduces steric hindrance, improving solubility in polar aprotic solvents (e.g., DMF) compared to the 3-fluoro isomer.
Nitro and Amino Derivatives
Key Findings :
- Amino substitution (6-Amino-5-nitropicolinonitrile) introduces basicity, altering toxicity profiles; first-aid measures for inhalation require immediate medical attention.
- Methyl groups (e.g., 5-Methyl-3-nitropicolinonitrile) improve metabolic stability but reduce reactivity toward palladium-catalyzed reactions.
Aromatic System Variations
Data Limitations and Discrepancies
- CAS Number Conflicts: this compound is listed under CAS 1060804-39-8 and 573763-02-7, necessitating verification via independent sources.
- Solubility Data: Limited quantitative solubility data for analogs like 3-Chloro-5-nitropicolinonitrile.
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